molecular formula C10H7ClO3 B1530099 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid CAS No. 1483815-00-4

4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B1530099
CAS No.: 1483815-00-4
M. Wt: 210.61 g/mol
InChI Key: SYCTZMSTACLHMN-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired benzofuran core structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring consistent quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 3-Methylbenzofuran

  • 4-Chlorobenzofuran

  • 7-Methylbenzofuran

Uniqueness: 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid stands out due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity. This unique structure allows it to participate in reactions and biological processes that are distinct from those of its similar counterparts.

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Properties

IUPAC Name

4-chloro-7-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-2-3-7(11)8-6(10(12)13)4-14-9(5)8/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCTZMSTACLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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